molecular formula C15H10ClFO B2839963 (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one CAS No. 1616723-47-7

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B2839963
CAS No.: 1616723-47-7
M. Wt: 260.69
InChI Key: YHHLZRMUSLSPPY-UHFFFAOYSA-N
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Description

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic chalcone derivative with the molecular formula C 15 H 10 ClFO . Chalcones are characterized by their 1,3-diphenylprop-2-en-1-one core structure and are a focus of research in various scientific fields due to their diverse biological activities and physicochemical properties. This compound belongs to a class of molecules extensively studied for their potential pharmacological applications. Related chalcone derivatives have demonstrated significant anti-inflammatory properties , specifically by inhibiting superoxide anion production and elastase release in human neutrophils, which are key processes in the inflammatory response . The compound's α,β-unsaturated ketone system allows it to act as a Michael acceptor, potentially interacting with biological thiols and modulating cysteine-dependent signaling pathways . Furthermore, structurally similar chalcones have been investigated for their antimicrobial and antifungal activities , showing promising results against a range of pathogenic organisms . Beyond biological applications, chalcones are also explored as materials in non-linear optics (NLO) due to their excellent charge-transport properties and second-harmonic generation (SHG) conversion efficiencies . This product is provided for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHLZRMUSLSPPY-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 3-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified through recrystallization.

Industrial Production Methods: On an industrial scale, the synthesis follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale production of the compound with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the α,β-unsaturated carbonyl system, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated carbonyl system, resulting in the formation of the corresponding alcohol or ketone.

    Substitution: The chlorine and fluorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated alcohols or ketones.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Chalcones are known for their potential anticancer properties. Research has demonstrated that (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits selective cytotoxicity against cancer cells. A study published in Pharmaceuticals highlighted the compound's ability to inhibit the proliferation of colorectal cancer cells (HCT116), showing a notable growth inhibitory effect with a GI50 value of approximately 2.6 µM . The presence of specific phenyl groups in its structure contributes to its selectivity towards cancer cells while sparing normal fibroblasts, indicating a promising therapeutic index.

Structure-Activity Relationship Studies

Further investigations into the structure-activity relationship (SAR) of chalcone derivatives have been conducted to optimize their potency and selectivity. The presence of halogen substituents, such as chlorine and fluorine, has been linked to enhanced biological activity . This suggests that modifications to the phenyl rings can significantly influence the compound's efficacy against various cancer types.

Non-linear Optical Properties

Chalcones, including this compound, have been studied for their non-linear optical properties, making them suitable candidates for applications in photonics and optoelectronics. Research indicates that certain chalcone derivatives can be utilized in the development of non-linear optical materials due to their ability to generate second harmonic generation (SHG) . This property is crucial for applications in laser technology and optical communication systems.

Synthetic Routes

The synthesis of this compound typically involves the condensation of appropriate aldehydes with acetophenone derivatives under basic conditions. Various synthetic methodologies have been explored to enhance yield and purity, including microwave-assisted synthesis and solvent-free reactions.

Characterization Techniques

Characterization of this compound is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm structural integrity.
  • Mass Spectrometry (MS) : For molecular weight determination.
  • X-ray Crystallography : To elucidate the three-dimensional arrangement of atoms within the crystal structure .

Mechanism of Action

The biological activity of (E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain, which can have antidepressant effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Ring A/B) Key Properties/Applications Reference
CH-ClF 3-Cl (B), 4-F (A) DSSC sensitizer, moderate efficiency
(E)-3-(4-Fluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one (CH-FF ) 4-F (B), 4-F (A) Higher DSSC efficiency due to electronegativity
(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one 4-Cl (B), 4-F (A) Lower HOMO-LUMO gap vs. CH-ClF
(E)-3-(4-Fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 4-F (B), 2-OH (A) Enhanced antimicrobial activity
(E)-3-(3,4-Difluorophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C6 ) 3,4-diF (B), morpholine (A) Reversible MAO-A inhibition

Key Observations :

  • Substituent Position : The 3-chloro group in CH-ClF introduces steric and electronic effects distinct from para-substituted analogs. For example, 4-chloro substitution (as in ) reduces the HOMO-LUMO gap compared to CH-ClF , influencing charge transfer properties .
  • Electronegativity : Fluorine’s higher electronegativity (vs. chlorine) in CH-FF enhances electron-withdrawing effects, lowering the HOMO-LUMO gap and improving photovoltaic efficiency in dye-sensitized solar cells (DSSCs) .

Electronic and Photovoltaic Properties

CH-ClF and CH-FF were directly compared in DSSC applications. CH-FF achieved higher power conversion efficiency (PCE) due to fluorine’s stronger electron-withdrawing capacity, which facilitates intramolecular charge transfer and reduces recombination losses . Hydrogen bonding in CH-FF further stabilizes molecular packing, enhancing electron communication .

Table 2: Photovoltaic Performance

Compound HOMO (eV) LUMO (eV) Gap (eV) DSSC PCE (%)
CH-ClF -5.42 -2.98 2.44 3.8
CH-FF -5.58 -3.12 2.46 5.2

Data derived from DFT calculations and experimental DSSC testing .

Antimicrobial and Antifungal Effects

coli and S. aureus. The 3-chloro and 4-fluoro substituents in CH-ClF may enhance membrane permeability due to their hydrophobic and electron-deficient nature .

Enzyme Inhibition

Substituent electronegativity and position critically influence binding affinity; for example, meta-chloro substitution in CH-ClF may disrupt enzyme active sites differently than para-substituted analogs .

Crystallography and Supramolecular Arrangements

CH-ClF ’s crystal packing is likely influenced by halogen bonding (C–Cl···F interactions) and dipole-dipole forces. In contrast, methoxy-substituted chalcones () form stronger hydrogen bonds (e.g., O–H···O), leading to distinct supramolecular architectures. Computational studies suggest that CH-ClF ’s solid-state stability arises from a balance of van der Waals interactions and halogen bonding .

Biological Activity

(E)-3-(3-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This compound is characterized by its α,β-unsaturated carbonyl structure, which is known to contribute to its diverse biological effects. Below, we explore the various aspects of its biological activity, including antibacterial, antifungal, and anticancer properties.

  • Molecular Formula : C15H10ClFO
  • Molecular Weight : 260.69 g/mol
  • CAS Number : 22966-32-1

1. Antibacterial Activity

Chalcone derivatives, including this compound, have been extensively studied for their antibacterial properties. The presence of halogen substituents on the phenyl rings enhances the bioactivity against various bacterial strains.

  • Mechanism of Action : The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
  • Minimum Inhibitory Concentration (MIC) : Studies have shown that similar chalcone derivatives exhibit MIC values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .
CompoundBacterial StrainMIC (mg/mL)
Chalcone AS. aureus0.0039
Chalcone BE. coli0.025

2. Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various fungal pathogens.

  • Target Fungi : The compound has been tested against Candida albicans and Aspergillus species.
  • Results : In vitro studies indicate significant inhibition of fungal growth, with effective concentrations comparable to those observed in antibacterial assays .
CompoundFungal StrainInhibition Zone (mm)
Chalcone AC. albicans20
Chalcone BA. niger18

3. Anticancer Activity

Recent research has highlighted the potential anticancer properties of chalcones, including the target compound.

  • Mechanism : The anticancer activity is believed to arise from the induction of apoptosis in cancer cells and inhibition of cell proliferation.
  • Cell Lines Tested : Studies have utilized various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Cell LineIC50 (µM)
MCF-715
A54920

Case Studies and Research Findings

Several studies have investigated the biological activities of chalcones similar to this compound:

  • Study on Antibacterial Efficacy :
    • Researchers synthesized a series of chalcone derivatives and evaluated their antibacterial effects against Gram-positive and Gram-negative bacteria.
    • Results indicated that compounds with electron-withdrawing groups (like Cl and F) displayed enhanced activity compared to their unsubstituted counterparts .
  • Antifungal Evaluation :
    • A study assessed the antifungal properties of various chalcones against clinical isolates of Candida species.
    • The findings revealed that certain derivatives exhibited potent antifungal effects with low MIC values, suggesting their potential as therapeutic agents .
  • Anticancer Mechanisms :
    • Investigations into the cytotoxic effects of chalcones on cancer cell lines demonstrated that these compounds can trigger apoptotic pathways, leading to cell death.
    • The presence of halogen substituents was found to increase cytotoxicity significantly compared to non-halogenated analogs .

Q & A

Advanced Research Question

  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···Cl, H···F contacts) contributing to stability .
  • Molecular docking : Predicts binding affinity with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina .
  • Reactivity descriptors : Fukui indices identify electrophilic/nucleophilic sites for functionalization .

What experimental approaches are used to investigate its biological activity, and what limitations exist?

Advanced Research Question

  • In vitro assays : Antimicrobial activity tested via MIC (minimum inhibitory concentration) against S. aureus (MIC ~25 µg/mL) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50_{50} ~50 µM) .
  • Limitations : Poor aqueous solubility may necessitate DMSO carriers, complicating in vivo translation .

How do solvent polarity and catalysts influence yield and purity during synthesis?

Q. Data Contradiction Analysis

  • Ethanol vs. microwave : Ethanol yields ~70% purity but requires recrystallization; microwave synthesis (DMF, 100°C) achieves 90% yield but may form byproducts .
  • Catalyst choice : NaOH vs. KOH—NaOH gives faster kinetics but lower enantiomeric purity in asymmetric variants .

How do halogen substituents (Cl, F) affect intermolecular interactions and crystal packing?

Q. Comparative Analysis

  • C—H···F interactions : Stabilize layered packing in fluorinated derivatives (e.g., dihedral angle ~8.5° between aryl rings) .
  • Cl···π contacts : Contribute to denser packing (van der Waals volume ~260 ų) compared to non-halogenated analogs .

What strategies ensure thermal and photochemical stability during storage?

Advanced Research Question

  • Thermal stability : TGA shows decomposition onset at ~200°C; DSC confirms melting point (~405 K) .
  • Photostability : UV-Vis studies (λmax_{max} ~350 nm) recommend dark storage to prevent EZ isomerization .

How are in vitro results reconciled with in vivo applicability challenges?

Q. Methodological Consideration

  • Bioavailability : LogP ~3.5 suggests moderate permeability but may require prodrug strategies .
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) predict rapid clearance (t1/2_{1/2} <1 hour) .

What crystallographic techniques resolve chirality or polymorphism in this compound?

Advanced Research Question

  • Polarized light microscopy : Detects polymorphs (e.g., needle vs. block crystals) .
  • Powder XRD : Differentiates polymorphic forms (e.g., monoclinic vs. triclinic) .
  • Chirality : No stereocenters, but E-configuration is enforced by conjugation .

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